molecular formula C18H28S2 B8468458 3,6-Dihexylthieno[3,2-b]thiophene CAS No. 880088-85-7

3,6-Dihexylthieno[3,2-b]thiophene

Cat. No.: B8468458
CAS No.: 880088-85-7
M. Wt: 308.5 g/mol
InChI Key: CETNYQUTSDGGKV-UHFFFAOYSA-N
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Description

3,6-Dihexylthieno[3,2-b]thiophene is a useful research compound. Its molecular formula is C18H28S2 and its molecular weight is 308.5 g/mol. The purity is usually 95%.
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Properties

CAS No.

880088-85-7

Molecular Formula

C18H28S2

Molecular Weight

308.5 g/mol

IUPAC Name

3,6-dihexylthieno[3,2-b]thiophene

InChI

InChI=1S/C18H28S2/c1-3-5-7-9-11-15-13-19-18-16(14-20-17(15)18)12-10-8-6-4-2/h13-14H,3-12H2,1-2H3

InChI Key

CETNYQUTSDGGKV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CSC2=C1SC=C2CCCCCC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of compound 55 (30 g, 0.085 mol), copper powder (3.76 g) and quinoline (80 mL) was heated at 264-260° C. in a Woods metal bath. When no further bubbles of carbon dioxide gas could be detected (about 2 hours), the mixture was allowed to cool to room temperature and hexane (200 mL) was added. This mixture was washed repeatedly with HCl (1-2 M in water) to remove the quinoline. The remaining organic layer was dried over MgSO4 and concentrated by evaporation, leaving a residue, which was purified by column chromatography (SiO2/hexanes) to yield compound 57 (18 g, 68.4%). m.p. 57.5-59.1° C., 1H NMR (CD2Cl2): δ 6.97 (s, 2H), 2.70 (t, 4H), 1.73 (m, 4H), 1.37 (m, 12H), 0.88 (t, 6H). 13C NMR: 136.56, 134.96, 109.80, 31.94, 29.31, 29.28, 28.47, 22.96, 14.22.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Name
copper
Quantity
3.76 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Yield
68.4%

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
[Cu]
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

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